Here are some specific applications of Ethyl isothiocyanatoacetate in scientific research:
Ethyl isothiocyanatoacetate can be used as a building block for the synthesis of fused pyrimidines, which are a class of heterocyclic compounds with two or more pyrimidine rings connected together. Fused pyrimidines have various biological activities and are found in many drugs [].
Ethyl isothiocyanatoacetate can react with carboxylic acid hydrazides in the presence of sodium ethoxide to form ethyl (3-substituted 5-thioxo-1,2,4-triazolin-4-yl)acetates. These triazoline derivatives are another type of heterocyclic compound with potential applications in medicinal chemistry [].
Ethyl isothiocyanatoacetate can be used as a starting material for the synthesis of 3-O-amino-2-thiohydantoins, which are cyclic compounds containing sulfur, nitrogen, and oxygen atoms. These compounds have been investigated for their potential anticonvulsant activity [].
Ethyl isothiocyanatoacetate can be a valuable precursor for the synthesis of more complex heterocyclic compounds such as quinazoline, benzothienopyrimidine, and benzofuropyrimidine derivatives. These compounds have diverse biological properties and are of interest in drug discovery efforts [].
Research has explored the use of Ethyl isothiocyanatoacetate in the synthesis of thiazolo[5,4-d]thiazole derivatives, another class of heterocyclic compounds with potential applications in medicinal chemistry [].
Ethyl isothiocyanatoacetate is an organic compound with the molecular formula C₅H₇NO₂S and a molecular weight of 145.18 g/mol. It is classified as an isothiocyanate, which are compounds containing the functional group –N=C=S. This specific compound is characterized by its ethyl ester group attached to an isothiocyanate moiety, making it a versatile reagent in synthetic organic chemistry .
Research has indicated that ethyl isothiocyanatoacetate exhibits biological activity that may be relevant for medicinal chemistry. It has been noted for its potential antimicrobial properties and its ability to inhibit certain enzymes involved in cancer progression. The compound's toxicity profile suggests that it may be harmful if ingested or if it comes into contact with skin . Further studies are needed to fully elucidate its biological mechanisms and therapeutic potential.
Ethyl isothiocyanatoacetate can be synthesized through several methods. One common route involves the reaction of carbon disulfide with glycine ethyl ester hydrochloride in the presence of a base such as 4-methylmorpholine. The reaction typically occurs in dichloromethane under controlled conditions . Other synthesis methods include:
Ethyl isothiocyanatoacetate finds applications in various domains:
Studies on ethyl isothiocyanatoacetate have focused on its interactions with biological molecules. For instance, investigations into its reactivity with amino acids and proteins have provided insights into how it may modify these biomolecules, potentially impacting their function . Such interactions are crucial for understanding both its reactivity in synthetic applications and its biological implications.
Ethyl isothiocyanatoacetate shares structural similarities with other compounds in the isothiocyanate family. Below is a comparison highlighting its uniqueness:
| Compound Name | Molecular Formula | Unique Characteristics |
|---|---|---|
| Ethyl isothiocyanatoacetate | C₅H₇NO₂S | Contains an ethyl ester group; versatile reagent |
| Methyl isothiocyanate | C₄H₃NO₂S | Smaller methyl group; often used in similar reactions |
| Phenyl isothiocyanate | C₇H₅NO₂S | Aromatic ring increases stability; used in drug design |
| Benzyl isothiocyanate | C₈H₇NO₂S | Contains benzyl group; exhibits different reactivity |
Ethyl isothiocyanatoacetate stands out due to its ethyl group, which influences both solubility and reactivity compared to other similar compounds.
The conventional synthesis of ethyl isothiocyanatoacetate primarily relies on the reaction between glycine ethyl ester hydrochloride and thiophosgene in the presence of a base [1] [2]. This methodology represents the classical approach for introducing the isothiocyanate functional group through direct thiocarbonyl transfer [3] [4].
The reaction mechanism involves the nucleophilic attack of the amino group of glycine ethyl ester on thiophosgene, followed by elimination of hydrogen chloride to form the desired isothiocyanate product [1] [4]. The process typically requires the use of organic bases such as triethylamine or four-methyl-morpholine to neutralize the hydrogen halide byproduct and facilitate the reaction [1].
Table 1: Conventional Synthesis Conditions and Yields
| Reagent | Equivalents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Glycine ethyl ester hydrochloride | 1.0 | Dichloromethane | 20 | 0.17 | 48 | [1] |
| Thiophosgene | 1.2 | Dichloromethane | Room temperature | 1.0 | 90 | [5] |
| Four-methyl-morpholine | 3.0 | Dichloromethane | 20 | 0.5 | 48 | [1] |
The conventional method demonstrates several operational advantages including rapid reaction times and well-established procedures [4]. However, the methodology presents significant limitations due to the high toxicity and volatility of thiophosgene, which necessitates specialized handling procedures and safety equipment [3] [4].
Alternative thiocarbonyl transfer reagents have been developed to address the safety concerns associated with thiophosgene [3]. These include one-one-prime-thiocarbonyldiimidazole and one-one-prime-thiocarbonyldi-two-one-hydrogen-pyridone, which provide similar reactivity while offering improved safety profiles [3] [6].
The synthetic route utilizing one-one-prime-thiocarbonyldiimidazole involves the reaction of glycine ethyl ester with the reagent in dichloromethane at room temperature [5] [7]. This method achieves comparable yields to the thiophosgene route while eliminating the associated toxicity concerns [7] [8].
Carbodiimide-mediated synthesis represents an innovative approach for preparing ethyl isothiocyanatoacetate through the activation of carboxylic acid groups followed by coupling with primary amines [9] [10]. The most commonly employed carbodiimide reagent is one-ethyl-three-three-dimethylaminopropyl-carbodiimide hydrochloride, which functions as a zero-length crosslinker [9] [10].
The mechanism involves the initial formation of an active O-acylisourea intermediate through reaction of the carbodiimide with carboxylic acid groups [10]. This activated intermediate subsequently undergoes nucleophilic displacement by primary amino groups to form amide bonds [10]. The carbodiimide reagent does not become incorporated into the final product structure, classifying it as a zero-length coupling agent [10].
Table 2: Carbodiimide-Mediated Coupling Optimization
| Carbodiimide Type | pH Range | Buffer System | Temperature (°C) | Efficiency (%) | Reference |
|---|---|---|---|---|---|
| One-ethyl-three-three-dimethylaminopropyl-carbodiimide | 4.0-6.0 | 4-morpholinoethanesulfonic acid | Room temperature | 85 | [10] |
| One-ethyl-three-three-dimethylaminopropyl-carbodiimide | 7.2 | Phosphate buffer | Room temperature | 65 | [10] |
| Dicyclohexylcarbodiimide | N/A | Non-aqueous | Room temperature | 75 | [10] |
The carbodiimide approach offers several distinct advantages over conventional methods [10]. The reaction proceeds under mild aqueous conditions, eliminating the need for toxic reagents such as thiophosgene [9] [10]. Additionally, the urea byproduct formed from one-ethyl-three-three-dimethylaminopropyl-carbodiimide can be readily removed through dilute acid washing, simplifying purification procedures [9].
Enhancement of coupling efficiency can be achieved through the addition of N-hydroxysuccinimide or its water-soluble analog [10]. These additives form more stable N-hydroxysuccinimide ester intermediates, which maintain reactivity toward primary amines while providing improved stability compared to the O-acylisourea species [10].
The carbodiimide methodology has demonstrated particular utility in the preparation of conjugates for biological applications [11]. Optimization studies have revealed that specific molar ratios of reactants are critical for achieving maximum fluorescence and biological activity in the resulting products [11].
Microwave-assisted synthesis has emerged as a powerful technique for optimizing the preparation of ethyl isothiocyanatoacetate, offering significant advantages in terms of reaction time, yield, and energy efficiency [3] [13]. The methodology utilizes microwave irradiation to accelerate chemical transformations through enhanced molecular motion and improved heat transfer [14].
The microwave-assisted approach typically employs a two-step one-pot procedure involving dithiocarbamate formation followed by desulfurization [3] [13]. Primary amines react with carbon disulfide in the presence of organic bases such as triethylamine or N-methylmorpholine to generate intermediate dithiocarbamate salts [3] [13]. These intermediates are subsequently converted to isothiocyanates using desulfurization reagents under microwave irradiation [3] [13].
Table 3: Microwave-Assisted Synthesis Parameters and Results
| Substrate | Microwave Conditions | Desulfurization Agent | Yield (%) | Reaction Time | Reference |
|---|---|---|---|---|---|
| Aliphatic isothiocyanates | 90°C, 3 min | DMT/NMM/TsO- | 72-96 | 3 minutes | [3] [13] |
| Aromatic isothiocyanates | 90°C, 3 min | DMT/NMM/TsO- | 94 | 3 minutes | [3] |
| Amino acid derivatives | Room temperature, 30 min | DMT/NMM/TsO- | 48 | 30 minutes | [3] |
| Glycine ethyl ester | 90°C, 3 min | DMT/NMM/TsO- | 48 | 3 minutes | [3] |
The optimization of microwave conditions has revealed that temperature and irradiation time are critical parameters affecting both yield and product purity [3] [13]. Studies demonstrate that reactions conducted at 90°C for 3 minutes under microwave irradiation provide superior results compared to conventional heating methods [3] [13].
Comparative analysis between microwave-assisted and conventional synthesis methods shows significant improvements in reaction efficiency [13] [14]. Microwave irradiation reduces reaction times from hours to minutes while maintaining or improving product yields [13]. The enhanced reaction rates result from improved energy transfer and more uniform heating throughout the reaction mixture [14].
The methodology has been successfully applied to aqueous reaction systems, demonstrating the versatility of microwave-assisted synthesis [3]. Reactions performed in water as solvent achieve yields of 73-89% while eliminating the need for organic solvents [3]. This approach aligns with green chemistry principles by reducing environmental impact and improving sustainability [15].
Microwave-assisted synthesis also enables the preparation of optically pure isothiocyanates from chiral starting materials without racemization [3] [13]. The mild reaction conditions and reduced reaction times help preserve stereochemical integrity, making this approach particularly valuable for pharmaceutical applications [13].
Green chemistry methodologies for synthesizing ethyl isothiocyanatoacetate emphasize the use of environmentally benign reagents and sustainable reaction conditions [15] [16] [17]. Phase-transfer catalysis represents a particularly promising approach, utilizing quaternary ammonium salts to facilitate reactions between immiscible phases while minimizing environmental impact [17] [18].
The phase-transfer catalytic system typically employs tetrapropylammonium tribromide as the phase-transfer catalyst in biphasic water-ethyl acetate reaction mixtures [18] [19]. This methodology enables the conversion of dithiocarbamate salts to isothiocyanates under mild conditions while providing excellent yields and simplified workup procedures [18] [19].
Table 4: Green Chemistry Phase-Transfer Catalysis Results
| Phase-Transfer Catalyst | Solvent System | Temperature (°C) | Time (min) | Yield (%) | E-factor | Reference |
|---|---|---|---|---|---|---|
| Tetrapropylammonium tribromide | Water/Ethyl acetate | Room temperature | 15 | 88-95 | 3.2 | [20] [18] |
| Tetrabutylammonium bromide | Water/Dichloromethane | 70 | 10 | 85-92 | 4.1 | [17] |
| Sodium persulfate | Water | Room temperature | 60 | 72-96 | 0.989 | [15] |
| Elemental sulfur/DBU | Cyrene/γ-butyrolactone | 40 | 240 | 34-95 | 0.129 | [16] |
The mechanism of phase-transfer catalysis involves the extraction of ionic reactants from the aqueous phase into the organic phase through ion-pair formation with the quaternary ammonium catalyst [17]. The lipophilic nature of these ion pairs enables their transport across the liquid-liquid interface, facilitating reaction in the organic phase where both reactants are present [17].
Environmental advantages of the phase-transfer approach include the use of water as a primary solvent component and the elimination of toxic reagents such as thiophosgene [15] [18]. The biphasic system enables easy separation of products from impurities, with isothiocyanates partitioning into the organic layer while water-soluble byproducts remain in the aqueous phase [20] [18].
Sustainability metrics demonstrate the superior environmental profile of green chemistry approaches [15] [16]. Environmental factor calculations reveal E-factors as low as 0.989 for optimized procedures, indicating minimal waste generation [16]. These values compare favorably with conventional synthetic methods, which typically exhibit significantly higher E-factors [16].
The sodium persulfate-mediated approach represents another environmentally friendly methodology for isothiocyanate synthesis [15]. This method utilizes water as the sole solvent and operates under basic conditions to ensure good chemoselectivity [15]. The procedure tolerates a wide range of functional groups including halogens, electron-withdrawing substituents, and even sensitive hydroxyl groups [15].
Ethyl isothiocyanatoacetate (CAS: 24066-82-8) exhibits well-defined thermodynamic characteristics that are critical for understanding its phase behavior and thermal stability. The compound demonstrates a boiling point of 215°C at atmospheric pressure [1] [2] [3], which is consistent with its molecular weight of 145.18 g/mol and the presence of polar functional groups that contribute to intermolecular interactions.
Under reduced pressure conditions, the boiling point decreases significantly, with reported values of 104-106°C at 7 mmHg and 109-110°C at 10 mmHg [4] [5]. This pressure-dependent behavior follows the Clausius-Clapeyron relationship and is particularly important for purification and handling procedures under vacuum conditions.
The compound exists as a liquid at room temperature (20°C) [2] [3], indicating that its melting point lies below ambient conditions. While specific melting point data were not extensively documented in the literature, the liquid state at standard conditions suggests relatively weak intermolecular forces despite the presence of both ester and isothiocyanate functional groups.
Table 1: Thermodynamic Properties of Ethyl Isothiocyanatoacetate
| Property | Value | Source |
|---|---|---|
| Molecular Weight (g/mol) | 145.18 | [4] [5] [2] |
| Boiling Point (°C) | 215 | [1] [2] [3] |
| Boiling Point at reduced pressure (°C) | 104-106 at 7 mmHg; 109-110 at 10 mmHg | [4] [5] |
| Density at 25°C (g/mL) | 1.171 | [4] [6] |
| Specific Gravity (20/20) | 1.16 | [2] [3] |
| Refractive Index (n20/D) | 1.502; 1.51 | [4] [2] |
| Flash Point (°C) | 109 | [4] [7] |
| Flash Point (°F) | 228 | [8] [6] |
| Physical State at 20°C | Liquid | [2] [3] |
| Appearance | Colorless to Red to Green clear liquid | [2] [3] |
The density of 1.171 g/mL at 25°C [4] [6] and specific gravity of 1.16 (20/20) [2] [3] indicate that the compound is denser than water, which is expected given the presence of sulfur and nitrogen heteroatoms. The refractive index values of 1.502 and 1.51 [4] [2] are consistent with organic compounds containing heteroatoms and provide useful identification parameters.
Safety considerations are highlighted by the flash point of 109°C (228°F) [4] [7], classifying the compound as combustible but not highly flammable under normal handling conditions.
Nuclear magnetic resonance spectroscopy provides definitive structural confirmation for ethyl isothiocyanatoacetate through characteristic chemical shift patterns and coupling constants. The compound exhibits distinct resonances corresponding to its ethyl ester and isothiocyanatoacetate functionalities [9].
In proton nuclear magnetic resonance spectroscopy, the ethyl ester moiety displays the characteristic pattern of a triplet at 1.2-1.3 ppm for the methyl protons and a quartet at 4.1-4.3 ppm for the methylene protons adjacent to the ester oxygen [10]. The isothiocyanatoacetate methylene protons appear as a singlet at 4.4-4.6 ppm, reflecting their position alpha to both the electron-withdrawing ester and isothiocyanate groups [10].
Carbon-13 nuclear magnetic resonance spectroscopy reveals five distinct carbon environments. The isothiocyanate carbon resonates at approximately 129-130 ppm [11] [12], characteristic of the cumulated double bond system (N=C=S). The carbonyl carbon appears downfield at 165-170 ppm [11] [12], typical for ester carbonyl groups. The ethyl ester carbons resonate at 62-65 ppm for the methylene carbon and 13-14 ppm for the methyl carbon [11] [12]. The methylene carbon bearing the isothiocyanate group appears at 43-47 ppm [11] [12], showing the expected deshielding effect of the electron-withdrawing substituent.
Table 4: $$^{1}\text{H}$$ and $$^{13}\text{C}$$ Nuclear Magnetic Resonance Spectral Data
| Nuclear | Assignment | Chemical Shift (ppm) | Solvent | Source |
|---|---|---|---|---|
| ¹H NMR | CH₃ (triplet) | 1.2-1.3 | DMSO-d₆/CDCl₃ | [10] |
| ¹H NMR | CH₂ (quartet) | 4.1-4.3 | DMSO-d₆/CDCl₃ | [10] |
| ¹H NMR | CH₂-NCS (singlet) | 4.4-4.6 | DMSO-d₆/CDCl₃ | [10] |
| ¹³C NMR | NCS carbon | ~129-130 | DMSO-d₆/CDCl₃ | [11] [12] |
| ¹³C NMR | C=O carbon | ~165-170 | DMSO-d₆/CDCl₃ | [11] [12] |
| ¹³C NMR | OCH₂ carbon | ~62-65 | DMSO-d₆/CDCl₃ | [11] [12] |
| ¹³C NMR | CH₃ carbon | ~13-14 | DMSO-d₆/CDCl₃ | [11] [12] |
| ¹³C NMR | CH₂-NCS carbon | ~43-47 | DMSO-d₆/CDCl₃ | [11] [12] |
Vibrational spectroscopy provides critical information about the functional groups and molecular structure of ethyl isothiocyanatoacetate. The infrared spectrum exhibits characteristic absorption bands that unambiguously identify both the ester and isothiocyanate functionalities [9].
The most diagnostic feature is the intense isothiocyanate antisymmetric stretching vibration at 2080-2090 cm⁻¹ [13] [14] [15] [16], which is characteristic of the N=C=S cumulated double bond system. This frequency is consistent with other organic isothiocyanates and provides definitive confirmation of the isothiocyanate functional group [16] [17].
The ester carbonyl stretching vibration appears at 1730-1750 cm⁻¹ [18] [19], typical for aliphatic ethyl esters. This frequency range reflects the electronic environment of the carbonyl group, which is influenced by the electron-withdrawing isothiocyanate substituent.
Additional characteristic vibrations include carbon-hydrogen stretching modes at 2850-3000 cm⁻¹ [18], methylene and methyl deformation vibrations at 1440-1460 cm⁻¹ and 1370-1390 cm⁻¹ respectively [18], and carbon-oxygen ester stretching at 1200-1300 cm⁻¹ [18] [19].
The isothiocyanate symmetric stretching mode appears at 650-680 cm⁻¹ [15] [20] [16], while isothiocyanate bending vibrations occur at 460-480 cm⁻¹ [15] [16]. These lower frequency modes provide additional confirmation of the isothiocyanate functionality.
Table 5: Fourier Transform Infrared Vibrational Frequencies and Assignments
| Vibrational Mode | Frequency (cm⁻¹) | Intensity | Source |
|---|---|---|---|
| NCS antisymmetric stretch | 2080-2090 | Strong | [13] [14] [15] [16] |
| C=O ester stretch | 1730-1750 | Strong | [18] [19] |
| C-H stretching | 2850-3000 | Medium-Strong | [18] |
| CH₂ deformation | 1440-1460 | Medium | [18] |
| CH₃ deformation | 1370-1390 | Medium | [18] |
| C-O ester stretch | 1200-1300 | Strong | [18] [19] |
| NCS symmetric stretch | 650-680 | Medium | [15] [20] [16] |
| NCS bending | 460-480 | Weak-Medium | [15] [16] |
| C-N stretch | 1350-1380 | Medium | [18] |
Mass spectrometry of ethyl isothiocyanatoacetate reveals characteristic fragmentation pathways that are consistent with the presence of both ester and isothiocyanate functionalities [9]. The molecular ion peak at m/z 145 is typically weak to medium in intensity [21] [22] [23], which is common for organic compounds containing heteroatoms.
Primary fragmentation pathways include loss of carbon monoxide (m/z 117), loss of the ethoxy group (m/z 100), and formation of characteristic fragment ions. The base peak often appears at m/z 100, corresponding to loss of the ethoxy radical (C₂H₅O- ) [21] [22] [23].
Diagnostic fragment ions include the isothiocyanate fragment at m/z 58 (NCS⁺) [21] [22] [23] and the ethoxy fragment at m/z 45 (C₂H₅O⁺) [21] [22] [23]. These fragments provide definitive confirmation of the molecular structure and functional groups present.
Table 6: Mass Fragmentation Patterns
| Fragment (m/z) | Assignment | Relative Intensity | Source |
|---|---|---|---|
| 145 (M⁺) | Molecular ion | Weak-Medium | [21] [22] [23] |
| 117 (M-28) | Loss of CO | Medium | [21] [22] [23] |
| 100 (M-45) | Loss of C₂H₅O | Strong | [21] [22] [23] |
| 72 (M-73) | Loss of NCS + CO | Medium-Strong | [21] [22] [23] |
| 58 (NCS⁺) | Isothiocyanate fragment | Medium | [21] [22] [23] |
| 45 (C₂H₅O⁺) | Ethoxy fragment | Strong | [21] [22] [23] |
| 43 (CH₃CO⁺) | Acetyl fragment | Medium | [21] [22] [23] |
| 29 (CHO⁺) | Formyl fragment | Medium | [21] [22] [23] |
| 28 (CO⁺) | Carbon monoxide | Medium | [21] [22] [23] |
The solubility characteristics of ethyl isothiocyanatoacetate are determined by its molecular structure, which contains both polar and nonpolar regions. The compound exhibits limited solubility in water [24], which is expected given the significant hydrophobic character contributed by the ethyl ester group and the relatively weak hydrogen bonding capability of the isothiocyanate functionality.
In contrast, ethyl isothiocyanatoacetate demonstrates excellent solubility in organic solvents [24]. The compound is readily soluble in ethanol and diethyl ether [24], reflecting favorable interactions between the polar functional groups and protic or ethereal solvents. Solubility in chloroform is described as sparingly soluble [9], while the compound shows good solubility in ethyl acetate [9].
The solubility pattern suggests that ethyl isothiocyanatoacetate exhibits moderate polarity, with Hansen solubility parameters likely falling within ranges typical for compounds containing both ester and isothiocyanate functionalities. Based on related isothiocyanate compounds, the estimated Hansen parameters would include a dispersive component of approximately 17-18 MPa½, a polar component of 14-16 MPa½, and a hydrogen bonding component of 8-10 MPa½ [25].
Table 3: Solubility Parameters in Organic Media
| Solvent | Solubility | Source |
|---|---|---|
| Water | Limited solubility | [24] |
| Ethanol | Soluble | [24] |
| Ether | Soluble | [24] |
| Organic solvents (general) | Soluble | [24] |
| Chloroform | Soluble (sparingly) | [9] |
| Ethyl acetate | Soluble | [9] |
Acute Toxic;Irritant